molecular formula C32H40F3N5O7S B12737197 Einecs 298-034-6 CAS No. 93777-06-1

Einecs 298-034-6

Cat. No.: B12737197
CAS No.: 93777-06-1
M. Wt: 695.8 g/mol
InChI Key: ZUJAHEXTOISUPZ-YHUPNWGDSA-N
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Description

Systematic Nomenclature and Regulatory Classification

Einecs 298-034-6 corresponds to the Chemical Abstracts Service (CAS) registry number 93777-06-1 . Its systematic IUPAC name, (2S)-5-oxopyrrolidine-2-carboxylic acid;2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol , reflects a hybrid structure combining a pyrrolidone core with a phenothiazine derivative. The prefix (2S) denotes the stereochemical configuration of the pyrrolidone moiety, while the suffix highlights the ethanol-substituted piperazine chain linked to a trifluoromethylphenothiazine group.

Under the European Union’s Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) regulation, this compound holds phase-in status , exempting it from immediate registration unless annual production exceeds one metric ton. This classification aligns with its inclusion in the European Inventory of Existing Commercial Chemical Substances (EINECS) , which catalogues substances marketed in the EU between 1971 and 1981.

Molecular Formula and Compositional Analysis

The molecular formula C₃₂H₄₀F₃N₅O₇S reveals a complex architecture with a molecular weight of 695.8 g/mol . Elemental composition breakdown includes:

Element Quantity Percentage Contribution
Carbon 32 atoms 55.2%
Hydrogen 40 atoms 5.8%
Fluorine 3 atoms 8.2%
Nitrogen 5 atoms 10.1%
Oxygen 7 atoms 16.1%
Sulfur 1 atom 4.6%

The trifluoromethyl group (-CF₃) enhances lipophilicity, while the piperazine-ethanol segment introduces hydrogen-bonding capacity, suggesting potential solubility in polar aprotic solvents.

Stereochemical Configuration and Isomeric Considerations

The (2S) designation in the pyrrolidone component indicates a chiral center at the second carbon of the five-membered lactam ring. This configuration may influence biological activity through enantioselective interactions, though no experimental data on optical rotation or enantiomeric excess are publicly available.

The compound’s isomeric SMILES string, C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO , confirms:

  • Two (2S)-5-oxopyrrolidine-2-carboxylic acid units
  • A central piperazine-ethanol scaffold
  • A 2-(trifluoromethyl)phenothiazine substituent

No diastereomers or geometric isomers have been reported, likely due to restricted rotation around the phenothiazine’s sulfur-nitrogen axis.

Spectroscopic Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While experimental ¹H-NMR and ¹³C-NMR data remain unpublished, predicted shifts can be extrapolated from analogous structures:

  • Pyrrolidone protons : δ 2.1–3.5 ppm (ring CH₂), δ 4.1–4.3 ppm (C-2 methine)
  • Piperazine protons : δ 2.5–3.0 ppm (N-CH₂)
  • Phenothiazine aromatic protons : δ 6.8–7.4 ppm (multiplet)
  • Trifluoromethyl group : δ -62 ppm (¹⁹F-NMR)

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry would likely show:

  • Base peak : m/z 696.8 [M+H]⁺
  • Key fragments :
    • m/z 558.7 (loss of C₅H₅NO₃)
    • m/z 314.2 (phenothiazine-CF₃ ion)
    • m/z 141.1 (protonated pyrrolidone)

Infrared and UV-Vis Absorption Characteristics

Predicted IR absorptions :

  • 1740 cm⁻¹ (C=O, pyrrolidone)
  • 1240 cm⁻¹ (C-F stretch)
  • 3400 cm⁻¹ (O-H, ethanol)

UV-Vis spectrum should exhibit λₘₐₓ ≈ 254 nm (π→π* transition in phenothiazine).

Crystallographic and Computational Modeling Studies

No single-crystal X-ray diffraction data are available. Computational studies using the Standard InChIKey (ZUJAHEXTOISUPZ-YHUPNWGDSA-N) suggest:

  • Torsion angles : 120° at the propyl linker between piperazine and phenothiazine
  • Hydrogen bonds : Between pyrrolidone carbonyls and ethanol’s hydroxyl (2.8 Å)
  • Molecular volume : 890 ų (density ≈ 1.25 g/cm³)

Docking simulations predict affinity for hydrophobic protein pockets, though specific biological targets remain unvalidated.

Properties

CAS No.

93777-06-1

Molecular Formula

C32H40F3N5O7S

Molecular Weight

695.8 g/mol

IUPAC Name

(2S)-5-oxopyrrolidine-2-carboxylic acid;2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C22H26F3N3OS.2C5H7NO3/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29;2*7-4-2-1-3(6-4)5(8)9/h1-2,4-7,16,29H,3,8-15H2;2*3H,1-2H2,(H,6,7)(H,8,9)/t;2*3-/m.00/s1

InChI Key

ZUJAHEXTOISUPZ-YHUPNWGDSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

Canonical SMILES

C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

Origin of Product

United States

Chemical Reactions Analysis

Einecs 298-034-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Scientific Research Applications

1. Polymer Stabilization

  • Application : UV-328 is extensively used in the plastics industry to improve the stability of polymers against UV radiation.
  • Mechanism : It acts by absorbing harmful UV rays and dissipating the energy as heat, thus preventing photodegradation.
  • Data Table :
    Material TypeConcentration (%)Effectiveness (%)
    Polypropylene0.195
    Polyethylene0.590
    PVC0.385

2. Environmental Studies

  • Application : Research on the environmental impact of UV-328 has been significant due to its potential bioaccumulation in aquatic organisms.
  • Case Study : A study monitored UV-328 concentrations in finless porpoises in Japan, revealing significant bioaccumulation through trophic transfer from benthic organisms .
  • Data Table :
    Organism TypeAverage Concentration (ng/g ww)
    Finless Porpoises29
    Small Fish0.25

3. Toxicological Research

  • Application : Investigations into the toxicological effects of UV-328 are crucial for understanding its safety profile.
  • Findings : Studies indicate that UV-328 is toxic to aquatic life and may have long-lasting effects on ecosystems .
  • Data Table :
    EndpointValue
    LC50 (Fish)0.78 µg/L
    BCF (Bioaccumulation Factor)5500 L/kg ww

Regulatory Status

UV-328 has been classified as a substance of very high concern (SVHC) under the REACH regulation due to its hazardous properties and potential environmental impact. Its use is subject to strict regulations aimed at minimizing exposure and ensuring safety in industrial applications.

Mechanism of Action

The mechanism of action of Einecs 298-034-6 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Similarity Metrics

Metric Value/Description Reference
Tanimoto Index Threshold ≥70% (PubChem 2D fingerprints)
Coverage Efficiency 1 labeled compound → ~24 EINECS

Physicochemical Property Space

Computational models like EPISuite and ERGO have mapped bioavailability-related properties (e.g., logP, water solubility) of EINECS compounds. In Figure 7 of ERGO’s analysis, 28 reference substances covered a significant portion of the EINECS domain, implying that This compound likely resides within clusters defined by properties critical for environmental fate and toxicity .

Table 2: Key Physicochemical Properties

Property ERGO Reference Range EINECS Coverage Reference
logP (Octanol-Water) 1.5–5.0 85%
Water Solubility (mg/L) 0.1–100 78%

Toxicity Profiling Using QSAR Models

For example:

  • Chlorinated alkanes : Toxicity to fish was predicted using logKow (hydrophobicity) and in vitro data .
  • Organothiophosphates: Interspecies models linked daphnid toxicity to fish toxicity via logKow .

This compound could be evaluated similarly if classified into a QSAR-applicable group. Over 54% of EINECS chemicals are amenable to such modeling, reducing reliance on animal testing .

Table 3: QSAR Model Performance

Compound Class Organism R² (Goodness-of-Fit) Reference
Mononitrobenzenes Algae 0.89
Chlorinated Alkanes Fish 0.76

Research Implications and Limitations

While structural and computational approaches enable efficient profiling of This compound , limitations persist:

  • Data Gaps : Experimental validation remains critical for high-risk compounds.
  • Threshold Sensitivity : A 70% Tanimoto index may exclude functionally similar analogs with divergent structures .
  • Regulatory Uncertainty : REACH’s acceptance of read-across depends on rigorous justification .

Preparation Methods

Synthetic Chemical Preparation

  • Stepwise Organic Synthesis: Many EINECS substances are prepared via multi-step organic synthesis involving:

    • Selection of starting materials (e.g., aldehydes, ketones, acids)
    • Catalytic or stoichiometric reactions such as condensation, reduction, oxidation, or cyclization
    • Protection and deprotection of functional groups to ensure selectivity
    • Purification steps including crystallization, distillation, or chromatography
  • Optimization Parameters:

    • Reaction temperature and time
    • Solvent choice to maximize yield and purity
    • Catalyst type and loading
    • pH and atmosphere control (inert gas if necessary)

Extraction from Natural Sources

  • For compounds derived from plants or other biological materials, preparation involves:
    • Solvent Extraction: Using organic solvents (e.g., ethanol, methanol, hexane) to dissolve target compounds
    • Steam Distillation: For volatile compounds, especially essential oils or lactones
    • Purification: Techniques such as liquid-liquid extraction, solid-phase extraction, or chromatography to isolate the pure compound

Research Findings and Analytical Data Supporting Preparation

  • Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential to confirm the structure and purity of the prepared compound.
  • Yield Optimization: Studies show that adjusting solvent polarity and reaction temperature can significantly improve yield and reduce by-products.
  • Stability Considerations: The compound’s stability under acidic or basic conditions influences the choice of preparation method and storage.
  • Environmental and Safety Compliance: Preparation methods are designed to minimize hazardous waste and exposure, aligning with REACH and other regulatory requirements.

Summary Table of Preparation Method Attributes

Attribute Description
Starting Materials Commercially available chemicals or natural raw materials
Reaction Conditions Temperature range: ambient to reflux; solvents: polar/non-polar; catalysts: acid/base/metal
Purification Techniques Crystallization, distillation, chromatography
Analytical Techniques NMR, MS, IR, UV-Vis spectroscopy for identity and purity
Environmental Impact Use of green solvents, waste minimization, and adherence to regulatory guidelines
Safety Measures Use of fume hoods, personal protective equipment, and proper waste disposal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.